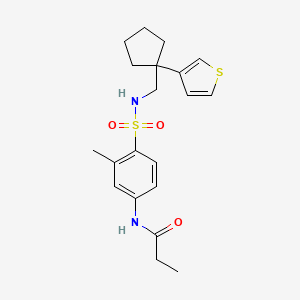

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group. It is a furfural derivative synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of “N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Aplicaciones Científicas De Investigación

Anticancer Potential

The compound’s structural features, including the furan ring and the pyrimidine core, suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines such as HePG-2 and HCT-116 . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .

Metal Complexes and Coordination Chemistry

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine can form metal complexes with transition metals like Cu(II) , Co(II) , Ni(II) , and Zn(II) . These complexes exhibit diverse coordination modes, chelating to metal ions via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations have been employed to explore the electronic properties of the ligand and its Ni(II) complex. These calculations provide insights into the HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), and their energy gap. Understanding these properties aids in predicting reactivity and stability .

Therapeutic Potential Against Tumors

Furan Schiff base derivatives, especially those containing nitrogen and oxygen atoms, have shown promise against certain types of tumors. The furan-2-ylmethyl-6-methylpyrimidin-4-amine’s bidentate binding sites (azomethine-N and furanyl-O) contribute to its potential therapeutic applications .

Platform Chemicals from Biomass

While not directly related to the compound itself, the furan platform chemicals (FPCs) derived from biomass, such as furfural and 5-hydroxymethylfurfural, play a crucial role in sustainable chemistry. These compounds serve as building blocks for various materials, including bioplastics and biofuels .

Pharmacological Prediction and Drug Design

In silico structure-based pharmacological predictions can guide drug discovery efforts. Researchers have explored the pharmacological potential of N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine derivatives, aiming to design novel therapeutic agents .

Direcciones Futuras

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . The production of chemicals from biomass offers both economic and ecological benefits . Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-5-10(13-7-12-8)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKNIZKSVNHJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)

![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)

![3,5-dimethyl-N-(3-((pyridin-3-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976292.png)

![4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2976299.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)